molecular formula C12H13NO B2713943 4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile CAS No. 81639-86-3

4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile

Cat. No. B2713943
CAS RN: 81639-86-3
M. Wt: 187.242
InChI Key: BWWRTYVDJUFGMI-UHFFFAOYSA-N
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Description

4-Methoxyphenyl compounds have gained attention in scientific research due to their potential applications in various fields such as medicine, material science, and organic chemistry. They are often used in the synthesis of complex organic molecules .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of oxovanadium (IV)tetra (4-methoxyphenyl)porphyrinsalicylates involves the coordination of metal ions at the center of the porphyrin ring .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies often involve the analysis of geometrical parameters, energies of molecular orbitals, and chemical reactivity descriptors .


Chemical Reactions Analysis

Reactions involving (4-methoxyphenyl)amine and its derivatives have been studied. For instance, (4-methoxyphenyl)formamide was synthesized by reacting (4-methoxyphenyl)amine with ethyl formate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. These analyses often involve studying the optimized geometrical parameters, energies of molecular orbitals, and chemical reactivity descriptors .

Scientific Research Applications

Organic Synthesis and Material Science

A novel cyclopentene annulation method based on a conjugate addition reaction with 4-methoxybut-3-enenitrile developed treatment of cyclic enone with potassium carbanion of the nitrile followed by acetic anhydride afforded an enol acetate. This led to an HCl-mediated intramolecular cyclization reaction yielding a bicyclo[n.3.0]alkenone derivative in good yield. This method provides a new chiral building block for steroids and other natural compounds (Tanino, Miyashita, 2006).

Vibrational Spectral Studies

Vibrational spectral analysis of methyl 3-(4-methoxyphenyl)prop-2-enoate, a new organic non-linear optic (NLO) crystal, was carried out using near-IR Fourier transform Raman and Fourier transform IR spectroscopy. The study predicted large NLO efficiency, confirmed by powder efficiency experiments, and identified charge-transfer interactions vital for NLO activity (Sajan, Jayakumar, Zaleski, 2005).

Corrosion Inhibition

3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was tested for its inhibition performance on mild steel in hydrochloric acid medium, reaching an inhibition efficiency of up to 98%. This study demonstrates the compound's efficacy as a corrosion inhibitor and explores its adsorption behavior and mechanism on the steel surface (Bentiss, Traisnel, Lagrenée, 2009).

Photooxidation and Organic Transformations

The study on the electronic spectra, kinetic regularities, and the decay mechanism of 4-[(2E)-1-methylbut-2-en-1-yl]phenylnitroso oxide derivatives revealed insights into the cyclization and subsequent transformations leading to substituted benzo[d][1,2,3]dioxazole and nitrile oxide products. This contributes to understanding the photooxidation processes and the formation of organic compounds (Chainikova, Gataullin, 2013).

Mechanism of Action

While the specific mechanism of action for “4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile” is not available, similar compounds like 4-Methoxyamphetamine act as potent and selective serotonin releasing agents .

Safety and Hazards

The safety data sheet for 4-Methoxyphenol, a related compound, suggests that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

Future Directions

Future research could focus on defining a common pharmacophore for substrate selective inhibition of certain enzymes . Additionally, the synthesis of new hybrid compounds using a linker mode approach has been suggested .

properties

IUPAC Name

(E)-4-(4-methoxyphenyl)-3-methylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-10(7-8-13)9-11-3-5-12(14-2)6-4-11/h3-7H,9H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWRTYVDJUFGMI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C#N)/CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile

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